Cas no 850570-38-6 (2-{4-(2-methylpropyl)aminophenyl}ethan-1-ol)

2-{4-(2-methylpropyl)aminophenyl}ethan-1-ol 化学的及び物理的性質
名前と識別子
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- BENZENEETHANOL, 4-[(2-METHYLPROPYL)AMINO]-
- 2-{4-(2-methylpropyl)aminophenyl}ethan-1-ol
- EN300-167654
- 2-(4-(Isobutylamino)phenyl)ethan-1-ol
- 2-{4-[(2-methylpropyl)amino]phenyl}ethan-1-ol
- AKOS010488602
- 850570-38-6
- CS-0355220
-
- インチ: InChI=1S/C12H19NO/c1-10(2)9-13-12-5-3-11(4-6-12)7-8-14/h3-6,10,13-14H,7-9H2,1-2H3
- InChIKey: FASWPQFVSPDXDE-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 193.146664230Da
- どういたいしつりょう: 193.146664230Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 32.3Ų
2-{4-(2-methylpropyl)aminophenyl}ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-167654-1.0g |
2-{4-[(2-methylpropyl)amino]phenyl}ethan-1-ol |
850570-38-6 | 1g |
$743.0 | 2023-06-08 | ||
Enamine | EN300-167654-0.25g |
2-{4-[(2-methylpropyl)amino]phenyl}ethan-1-ol |
850570-38-6 | 0.25g |
$381.0 | 2023-09-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425890-5g |
2-(4-(Isobutylamino)phenyl)ethan-1-ol |
850570-38-6 | 95% | 5g |
¥14590.00 | 2024-07-28 | |
Enamine | EN300-167654-0.05g |
2-{4-[(2-methylpropyl)amino]phenyl}ethan-1-ol |
850570-38-6 | 0.05g |
$348.0 | 2023-09-20 | ||
Enamine | EN300-167654-10.0g |
2-{4-[(2-methylpropyl)amino]phenyl}ethan-1-ol |
850570-38-6 | 10g |
$3191.0 | 2023-06-08 | ||
Enamine | EN300-167654-0.1g |
2-{4-[(2-methylpropyl)amino]phenyl}ethan-1-ol |
850570-38-6 | 0.1g |
$364.0 | 2023-09-20 | ||
Enamine | EN300-167654-0.5g |
2-{4-[(2-methylpropyl)amino]phenyl}ethan-1-ol |
850570-38-6 | 0.5g |
$397.0 | 2023-09-20 | ||
Enamine | EN300-167654-5.0g |
2-{4-[(2-methylpropyl)amino]phenyl}ethan-1-ol |
850570-38-6 | 5g |
$2152.0 | 2023-06-08 | ||
Enamine | EN300-167654-1g |
2-{4-[(2-methylpropyl)amino]phenyl}ethan-1-ol |
850570-38-6 | 1g |
$414.0 | 2023-09-20 | ||
Enamine | EN300-167654-2.5g |
2-{4-[(2-methylpropyl)amino]phenyl}ethan-1-ol |
850570-38-6 | 2.5g |
$810.0 | 2023-09-20 |
2-{4-(2-methylpropyl)aminophenyl}ethan-1-ol 関連文献
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
2-{4-(2-methylpropyl)aminophenyl}ethan-1-olに関する追加情報
Professional Introduction to Compound with CAS No. 850570-38-6 and Product Name: 2-{4-(2-methylpropyl)aminophenyl}ethan-1-ol
The compound with the CAS number 850570-38-6 and the product name 2-{4-(2-methylpropyl)aminophenyl}ethan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug development and biochemical research. The presence of a methylpropyl group and an aminophenyl moiety in its structure suggests a rich chemical reactivity, making it a valuable candidate for further exploration.
Recent studies have highlighted the importance of amine-functionalized aromatic compounds in the design of novel therapeutic agents. The 2-{4-(2-methylpropyl)aminophenyl}ethan-1-ol molecule, with its dual functionality, exhibits promising properties that make it suitable for various pharmacological applications. The methylpropyl substituent contributes to the lipophilicity of the compound, enhancing its ability to cross biological membranes, while the aminophenyl group provides a site for hydrogen bonding and interaction with biological targets.
In the realm of medicinal chemistry, the development of structure-activity relationship (SAR) studies is crucial for optimizing drug candidates. The compound in question has been investigated for its potential role in modulating enzymatic activities and receptor interactions. Preliminary experiments suggest that it may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways, making it a promising lead for further development.
The synthesis of 2-{4-(2-methylpropyl)aminophenyl}ethan-1-ol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's complexity but also demonstrate the advancements in synthetic organic chemistry that enable the production of complex molecules.
From a biochemical perspective, the compound's interaction with biological systems is of great interest. The aminophenyl group can form stable complexes with metal ions, which is relevant for designing metal-binding drugs. Additionally, the presence of a hydroxyl group at the terminal position (ethan-1-ol) allows for further derivatization, enabling the creation of analogs with tailored properties.
Current research is focused on exploring the pharmacological profile of 2-{4-(2-methylpropyl)aminophenyl}ethan-1-ol in preclinical models. Studies are underway to evaluate its efficacy in treating conditions associated with inflammation and oxidative stress. The compound's ability to modulate key signaling pathways has positioned it as a candidate for therapeutic intervention in neurological disorders and chronic diseases.
The chemical properties of this compound also make it suitable for use as an intermediate in the synthesis of more complex molecules. Its versatility in undergoing various chemical transformations allows chemists to explore diverse structural modifications, leading to novel drug candidates with enhanced pharmacological properties.
In conclusion, 2-{4-(2-methylpropyl)aminophenyl}ethan-1-ol (CAS No. 850570-38-6) represents a significant contribution to pharmaceutical chemistry. Its unique structure and promising biological activities make it a valuable asset in drug discovery efforts. As research continues to uncover new applications and optimize synthetic routes, this compound is poised to play a crucial role in the development of next-generation therapeutics.
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